1H and 13C NMR spectral data for 3-(3-Bromopropyl)-1,3-oxazolidin-2-one
1H and 13C NMR spectral data for 3-(3-Bromopropyl)-1,3-oxazolidin-2-one
An In-Depth Technical Guide to the 1H and 13C NMR Spectral Data of 3-(3-Bromopropyl)-1,3-oxazolidin-2-one
This guide provides a comprehensive analysis of the expected 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for 3-(3-Bromopropyl)-1,3-oxazolidin-2-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with practical insights for structural elucidation and quality control.
Introduction
3-(3-Bromopropyl)-1,3-oxazolidin-2-one is a key heterocyclic compound, often utilized as a versatile building block in organic synthesis. The oxazolidinone core is a privileged scaffold in medicinal chemistry, most notably found in a class of antibiotics.[1][2] Accurate structural characterization is paramount for its application, and NMR spectroscopy stands as the most powerful tool for this purpose. This guide will provide a detailed, predictive analysis of its 1H and 13C NMR spectra, grounded in fundamental principles and data from analogous structures.
The unique structural features of 3-(3-Bromopropyl)-1,3-oxazolidin-2-one, namely the N-substituted oxazolidinone ring and the terminal bromopropyl chain, give rise to a distinct NMR fingerprint. Understanding the expected chemical shifts, coupling constants, and multiplicities is crucial for verifying the successful synthesis of the target molecule and for identifying potential impurities.
Predicted 1H NMR Spectral Data
The proton NMR spectrum of 3-(3-Bromopropyl)-1,3-oxazolidin-2-one is anticipated to exhibit four distinct signals. The chemical shifts are influenced by the electronic environment of the protons, particularly their proximity to electronegative atoms (oxygen, nitrogen, and bromine).[3][4]
A proposed structure with atom numbering for NMR assignment is presented below:
Figure 2: Recommended workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology:
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Sample Preparation:
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Accurately weigh approximately 5-10 mg of 3-(3-Bromopropyl)-1,3-oxazolidin-2-one for 1H NMR, and 20-50 mg for 13C NMR.
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Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a common choice for its good dissolving power for a wide range of organic compounds and its single residual proton peak at ~7.26 ppm.
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To ensure a homogeneous magnetic field, it is crucial to remove any particulate matter. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
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Securely cap the NMR tube to prevent solvent evaporation and contamination.
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NMR Instrument Setup and Data Acquisition:
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Insert the NMR tube into the spectrometer's probe.
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Establish a field-frequency lock using the deuterium signal from the CDCl3 solvent. This is essential for maintaining the stability of the magnetic field during the experiment.
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Perform shimming to optimize the homogeneity of the magnetic field across the sample volume. This process minimizes peak broadening and improves spectral resolution.
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For 1H NMR, acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
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For 13C NMR, a proton-decoupled experiment (e.g., using a pulse program like zgpg30) is typically performed to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE) which enhances signal intensity. A larger number of scans will be required compared to 1H NMR due to the lower natural abundance of the 13C isotope.
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Trustworthiness of the Protocol
This protocol is designed as a self-validating system. The use of a high-purity deuterated solvent with a known residual peak provides an internal reference for the chemical shift scale. The shimming process, when performed correctly, results in sharp, symmetrical peaks, which is a direct indicator of good magnetic field homogeneity. The reproducibility of the spectra obtained from samples prepared using this method will further validate the protocol.
Conclusion
This technical guide provides a detailed predictive analysis of the 1H and 13C NMR spectra of 3-(3-Bromopropyl)-1,3-oxazolidin-2-one, along with a robust experimental protocol for data acquisition. The presented data and methodologies are grounded in established spectroscopic principles and are intended to serve as a valuable resource for researchers in the synthesis and characterization of this important chemical entity. The accurate interpretation of NMR spectra is a cornerstone of chemical research, ensuring the structural integrity of molecules and the reliability of subsequent studies.
References
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Finding Alkyl Halides in 13C NMR. (2014). Chemtips. [Link]
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Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. (2021). MDPI. [Link]
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